2-(3-Bromophenyl)quinoline-4-carboxylic acid - 298230-83-8

2-(3-Bromophenyl)quinoline-4-carboxylic acid

Catalog Number: EVT-300304
CAS Number: 298230-83-8
Molecular Formula: C16H10BrNO2
Molecular Weight: 328.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was achieved through the structural modification of existing Aurora A kinase inhibitors. [] While the specific details of its synthesis are not provided in the reviewed literature, the paper mentions that the synthesis involved creating a series of quinazoline derivatives. [] This suggests a multi-step synthesis process likely employing various organic reactions, potentially including condensation, cyclization, and halogenation steps, commonly used in synthesizing quinazoline-based structures.

Mechanism of Action

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrates potent inhibitory activity against Aurora A kinase. [] While the precise mechanism of inhibition remains to be elucidated, molecular docking studies suggest that the compound binds to the active site of Aurora A kinase. [] This binding interaction likely disrupts the kinase's ability to bind to its substrates and catalyze phosphorylation, ultimately inhibiting downstream signaling pathways crucial for cell cycle progression and promoting apoptosis.

Applications

The primary application of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, as identified in the reviewed literature, is as a potential anticancer agent. This is attributed to its potent inhibitory activity against Aurora A kinase. [] Preclinical studies have shown that it induces cell cycle arrest at the G1 phase and promotes apoptosis in the MCF-7 breast cancer cell line. [] Further research is needed to explore its efficacy and safety profile in other cancer models and potentially progress it towards clinical development.

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid

  • Compound Description: This compound demonstrated potent inhibitory activity against Aurora A kinase and exhibited apoptosis properties in the MCF-7 cell line. [] In silico molecular docking analyses revealed favorable binding interactions with key amino acid residues within the enzyme's active site. []
  • Relevance: This compound shares a similar core structure with 2-(3-Bromophenyl)quinoline-4-carboxylic acid, both featuring a 3-bromophenyl substituent at the 2-position and a carboxylic acid group at the 4-position of a heterocyclic core. The primary distinction lies in the heterocyclic core itself – a quinazoline ring in this related compound compared to a quinoline ring in the main compound. This structural similarity suggests potential for comparable biological activity and binding affinities to relevant targets. []

2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives

  • Compound Description: This series, particularly compound P6, exhibited selective inhibition of SIRT3 over SIRT1 and SIRT2. [] It showed potent antiproliferative activity against a group of MLLr leukemic cell lines. [] Mechanistic studies revealed that P6 induced G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis, contributing to its anticancer effects. []
  • Relevance: These derivatives are structurally related to 2-(3-Bromophenyl)quinoline-4-carboxylic acid through the shared quinoline-4-carboxylic acid moiety. [] While the 2-position substituent varies, with a 4-acrylamidophenyl group present in these derivatives, the common scaffold suggests shared physicochemical properties and potential for similar biological activities, particularly within the realm of kinase inhibition. []

Quinoline-4-Carboxylic Acid-Chalcone Hybrids

  • Compound Description: Several compounds in this series displayed more potent human dihydroorotate dehydrogenase (hDHODH) inhibitory activity than the reference drug leflunomide. [] Molecular docking studies suggested these hybrids occupy the narrow tunnel of hDHODH within the N-terminus, potentially hindering ubiquinone binding and disrupting the enzyme's redox reaction. [] Notably, compounds 4d and 4h exhibited potent cytotoxic activity against the A375 cell line. []
  • Relevance: These hybrids are structurally analogous to 2-(3-Bromophenyl)quinoline-4-carboxylic acid due to the shared quinoline-4-carboxylic acid core. [] Although these hybrids feature diverse chalcone substituents at the 3-position, the conserved scaffold suggests they might exhibit comparable binding modes and biological activity profiles, particularly as potential hDHODH inhibitors. []

2-Phenyl-quinoline-4-carboxylic Acid Derivatives

  • Compound Description: This series was synthesized from aniline, 2-nitrobenzaldehyde, and pyruvic acid using the Doebner reaction, followed by further modifications. [] Several compounds showed good antibacterial activity, especially against Staphylococcus aureus. Notably, compound 5a4 exhibited potent inhibition against S. aureus (MIC = 64 μg/mL) and moderate activity against Escherichia coli (MIC = 128 μg/mL) with low cytotoxicity. []
  • Relevance: These derivatives share a high degree of structural similarity with 2-(3-Bromophenyl)quinoline-4-carboxylic acid, particularly due to the conserved 2-phenylquinoline-4-carboxylic acid scaffold. [] Despite variations in substituents on the phenyl ring and the introduction of amide or amine groups at the 4-position carboxylic acid, the shared core structure suggests they might exhibit overlapping biological activities, potentially including antibacterial properties. []

2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] Quinoline-4-carboxylic acid (PSI-697)

  • Compound Description: PSI-697 is a potent, orally active P-selectin antagonist. [, ] It demonstrated efficacy in reducing leukocyte rolling, thrombus weight, and intima/media ratios in various rodent models of vascular inflammation and thrombosis. [] Preclinical studies showed favorable pharmacokinetic properties and safety profiles, leading to its selection as a clinical candidate for atherothrombotic and venous thrombotic indications. [, ]
  • Relevance: PSI-697 shares a similar core structure with 2-(3-Bromophenyl)quinoline-4-carboxylic acid, both featuring a substituted aromatic ring at the 2-position and a carboxylic acid group at the 4-position of a quinoline ring system. [, ] Although PSI-697 incorporates a tetrahydrobenzo[h] fusion and a 3-hydroxy group on the quinoline moiety, the structural resemblance suggests potential for analogous biological activity and target engagement, particularly concerning P-selectin inhibition. [, ]

2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421)

  • Compound Description: As a second-generation P-selectin inhibitor developed to improve upon the pharmacokinetic properties of PSI-697, PSI-421 exhibits enhanced aqueous solubility and oral bioavailability. [] This compound demonstrated oral efficacy in animal models of arterial and venous injury, making it a promising candidate for treating atherosclerosis and deep vein thrombosis. []
  • Relevance: Structurally, PSI-421 closely resembles 2-(3-Bromophenyl)quinoline-4-carboxylic acid, sharing the core quinoline-4-carboxylic acid motif. [] Notably, PSI-421 also incorporates a substituted aromatic ring at the 2-position, albeit with a [1-(4-chlorophenyl)cyclopropyl] group instead of the 3-bromophenyl substituent. The shared scaffold and similar substitutions suggest that PSI-421 might exhibit comparable biological activities and target selectivity, particularly against P-selectin. []

Properties

CAS Number

298230-83-8

Product Name

2-(3-Bromophenyl)quinoline-4-carboxylic acid

IUPAC Name

2-(3-bromophenyl)quinoline-4-carboxylic acid

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

InChI

InChI=1S/C16H10BrNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20)

InChI Key

KBIDGMKRLPPRNG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.